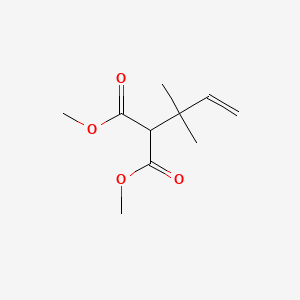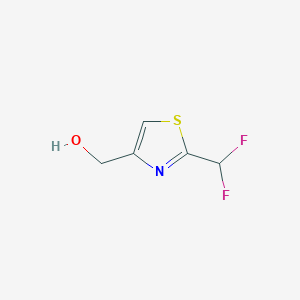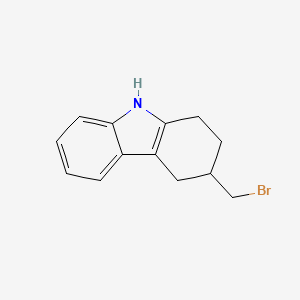![molecular formula C14H8ClFN2O B8565055 4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)
4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction might involve the use of dihydrofuran and p-toluenesulfonic acid in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different halogen atom.
Applications De Recherche Scientifique
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-11-fluoro-6H-pyrido[2’,3’5,6][1,3]oxazino[3,4-a]indole: This compound is unique due to its specific combination of functional groups and ring structures.
Other Indole Derivatives: Compounds like benzofuro[3,2-b]indole and diindole-2-carboxylate share some structural similarities but differ in their specific functional groups and properties.
Uniqueness
The uniqueness of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole lies in its ability to combine multiple ring systems and functional groups, which can result in unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H8ClFN2O |
|---|---|
Poids moléculaire |
274.68 g/mol |
Nom IUPAC |
4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene |
InChI |
InChI=1S/C14H8ClFN2O/c15-13-5-4-12-14(17-13)11-6-8-9(16)2-1-3-10(8)18(11)7-19-12/h1-6H,7H2 |
Clé InChI |
FZDPYMVCTNXYND-UHFFFAOYSA-N |
SMILES canonique |
C1N2C3=C(C=C2C4=C(O1)C=CC(=N4)Cl)C(=CC=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)








![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[4-(dimethylamino)phenyl]-](/img/structure/B8565045.png)

![6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol](/img/structure/B8565054.png)


